![molecular formula C22H21NO9 B13850581 N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine is a compound that serves as an intermediate in the synthesis of other complex molecules. It is particularly noted for its role in the synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, which is identified in the antioxidant polyphenolic fraction of cocoa (Theobroma cacao L.).
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves several steps. One method includes the reaction of 3,4-dihydroxybenzaldehyde with malonic acid under specific conditions to form 3,4-dihydroxycinnamic acid. This intermediate is then acetylated to produce 3,4-diacetoxy styrene, which is further reacted to form the final compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available raw materials and mild synthesis conditions. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like (diacetoxyiodo)benzene, reducing agents, and various catalysts. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic benefits.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 3,4-Diacetoxy-1-butene
Properties
Molecular Formula |
C22H21NO9 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H21NO9/c1-12(24)31-19-7-4-14(11-20(19)32-13(2)25)5-8-21(28)23-16(22(29)30)9-15-3-6-17(26)18(27)10-15/h3-8,10-11,16,26-27H,9H2,1-2H3,(H,23,28)(H,29,30)/b8-5+ |
InChI Key |
SFHVOBKZISDLOV-VMPITWQZSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


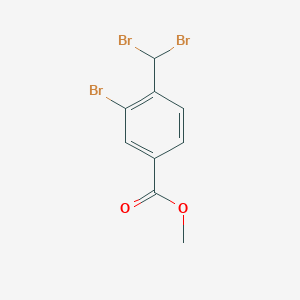
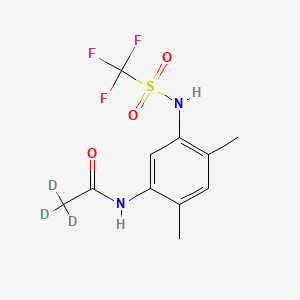
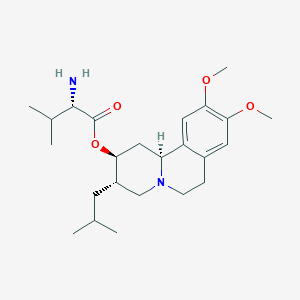
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
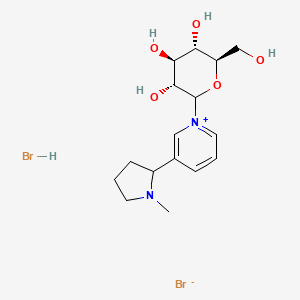
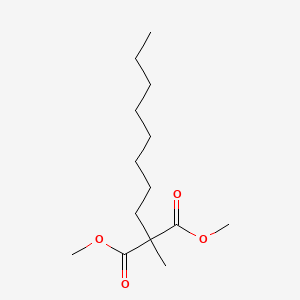


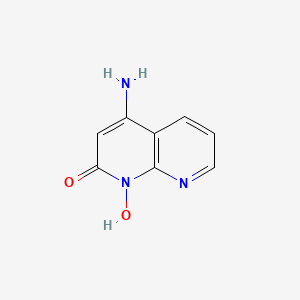
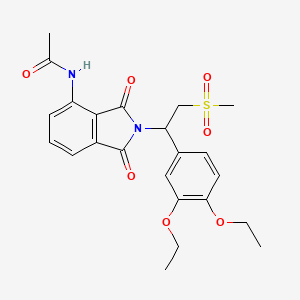
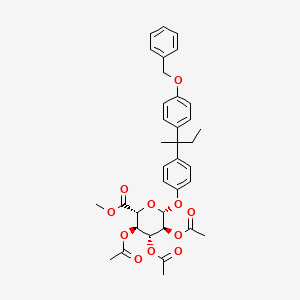
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
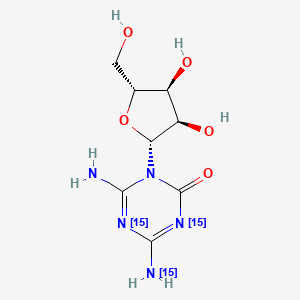
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
